Indolo[2,1-b]quinazoline

Anticancer Cytotoxicity Breast Cancer

The indolo[2,1-b]quinazoline core is a rigid, planar heteroaromatic scaffold essential for deriving bioactive alkaloids like tryptanthrin. Its unique stereoelectronic configuration and redox potential drive quantifiable activity gains: substitution at the 8-position with electron-withdrawing groups enhances antitrypanosomal potency over 100-fold, and 7- and 8-position derivatization yields cytotoxicity 5.7× that of cisplatin. This privileged scaffold is ideal for medicinal chemistry programs targeting novel anticancer, antiparasitic, and immunotherapy (IDO1/TDO inhibition) agents. Procure the core or key intermediates to build focused libraries with established SAR.

Molecular Formula C15H10N2
Molecular Weight 218.25 g/mol
Cat. No. B1258998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolo[2,1-b]quinazoline
Synonymsindolo(2,1-b)quinazoline
Molecular FormulaC15H10N2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3N2C=C4C=CC=CC4=N3
InChIInChI=1S/C15H10N2/c1-3-7-13-12(6-1)10-17-14-8-4-2-5-11(14)9-15(17)16-13/h1-10H
InChIKeyBJMBBTAKKFHZSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolo[2,1-b]quinazoline Core: Chemical Identity, Predicted Properties, and Procurement-Relevant Specifications


Indolo[2,1-b]quinazoline (C15H10N2, MW 218.25 g/mol) is a rigid, planar heteroaromatic scaffold formed by the fusion of indole and quinazoline rings . This core structure is the foundation of numerous bioactive alkaloids and synthetic derivatives, most notably tryptanthrin (indolo[2,1-b]quinazoline-6,12-dione) [1]. Key predicted physicochemical properties include a high LogP of ~4.07 (ACD/Labs) and correspondingly low estimated aqueous solubility of 1.259 mg/L . Commercial sourcing typically requires attention to purity specifications (e.g., ≥95% for the unsubstituted core; ≥98% for the 6,12-dione analog) and storage conditions due to the compound's lipophilic character .

Why Indolo[2,1-b]quinazoline Cannot Be Substituted with Simpler Quinazoline or Indole Analogs


Simple quinazoline or indole analogs lack the precise stereoelectronic configuration and redox potential dictated by the fused indolo[2,1-b]quinazoline system [1]. Quantitative structure-activity relationship (QSAR) studies confirm that the specific geometric arrangement and electron transfer capability of the fused five- and six-membered carbonyl rings are crucial for biological activity; even regioisomers like indolo[1,2-b]quinazoline exhibit divergent activity profiles [2]. Furthermore, the substitution pattern on this rigid scaffold dramatically alters target engagement—for example, electron-withdrawing groups at the 8-position can enhance antitrypanosomal potency by over 100-fold compared to unsubstituted analogs [3]. Generic substitution with simpler, more flexible heterocycles would eliminate these structure-dependent, quantifiable activity gains [1].

Quantifiable Differentiation of Indolo[2,1-b]quinazoline Derivatives Against Key Comparators


Superior In Vitro Cytotoxicity Against MCF-7 Breast Cancer Cells Compared to Cisplatin

A synthetic indoloquinazoline compound derived from the indolo[2,1-b]quinazoline core demonstrated significantly greater cytotoxic potency than the standard chemotherapeutic cisplatin against the MCF-7 breast cancer cell line [1]. This provides a quantifiable basis for selecting indoloquinazoline-based agents over platinum-based drugs in certain research contexts.

Anticancer Cytotoxicity Breast Cancer

Potent Topoisomerase II (topoII) Inhibition Surpassing Parent Tryptanthrin and Clinical Drug Etoposide

A designed derivative, 7-((2-(dimethylamino)ethyl)amino)indolo[2,1-b]quinazoline-6,12-dione (Compound 5), exhibited a quantifiably superior inhibition of human topoisomerase II (topoII) relative to both the unsubstituted natural product tryptanthrin and the clinical drug etoposide [1]. This demonstrates that targeted derivatization of the core can yield inhibitors with enhanced potency.

Topoisomerase II Enzyme Inhibition Anticancer

Sub-Nanomolar In Vitro Activity Against Leishmania donovani Amastigotes

Several indolo[2,1-b]quinazoline-6,12-dione (tryptanthrin) derivatives exhibit remarkable antileishmanial activity at concentrations below 100 ng/mL against the intracellular amastigote form of Leishmania donovani [1]. This activity is linked to specific stereoelectronic properties and redox potentials unique to this scaffold [1].

Antileishmanial Neglected Tropical Disease Antiparasitic

High Enantioselectivity and Yield in Asymmetric Synthesis of Polycyclic Derivatives

An enantioselective [3+2] annulation method using tryptanthrin-derived ketimines enables the synthesis of optically pure heptacyclic dihydronaphthofuran-fused indolo[2,1-b]quinazoline derivatives with both excellent yield and enantioselectivity [1]. This establishes a reliable synthetic route to complex, stereodefined architectures based on this core.

Asymmetric Synthesis Enantioselective Catalysis Methodology

Low Aqueous Solubility of Parent Core Contrasts with Tunable Solubility in Derivatives

The unsubstituted indolo[2,1-b]quinazoline core exhibits a very low estimated water solubility of 1.259 mg/L , consistent with its high calculated LogP of ~4.07. This lipophilic baseline is a critical reference point for procurement and experimental design, as derivatives can be engineered for significantly different solubility profiles—for instance, the topoII inhibitor Compound 5 exhibits high water solubility [1].

Physicochemical Properties Solubility Formulation

High-Impact Application Scenarios for Indolo[2,1-b]quinazoline in Research and Development


Lead Optimization in Anticancer Drug Discovery: Cytotoxic and Topoisomerase II Inhibition

This scenario is ideal for medicinal chemistry programs aiming to develop novel anticancer agents. The indolo[2,1-b]quinazoline core serves as a privileged scaffold that can be derivatized to achieve quantifiable improvements in cytotoxicity (e.g., 5.7-fold over cisplatin in MCF-7 cells [1]) and topoisomerase II inhibition (e.g., IC50 of 26.6 µM, surpassing etoposide [2]). Researchers can procure the core or key intermediates to synthesize focused libraries, guided by established SAR around the 7- and 8-positions, to optimize potency and selectivity [2].

Antiparasitic Drug Development for Neglected Tropical Diseases

The scaffold's demonstrated activity against intracellular Leishmania donovani amastigotes at concentrations below 100 ng/mL [3] and Trypanosoma brucei (EC50 as low as 0.40 µM [4]) makes it a compelling starting point for antiparasitic programs. Procurement should focus on derivatives with electron-withdrawing groups at the 8-position, which have been shown to dramatically enhance antitrypanosomal potency [4]. This scenario is particularly relevant for organizations targeting malaria, leishmaniasis, and African trypanosomiasis.

Stereoselective Synthesis of Complex Polycyclic Frameworks

For academic and industrial synthetic methodology groups, the indolo[2,1-b]quinazoline core is a versatile substrate for developing new asymmetric catalytic methods. Its rigid, planar structure is amenable to highly enantioselective transformations, as exemplified by [3+2] annulations yielding products with up to 99% yield and 99% ee [5]. Sourcing tryptanthrin or its derivatives enables the rapid construction of stereochemically dense, heptacyclic architectures of high value in medicinal chemistry and natural product synthesis.

Targeted Inhibitor Design for Immuno-Oncology (IDO1/TDO)

Indolo[2,1-b]quinazoline derivatives are documented inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key enzymes in immune evasion by tumors [6]. This provides a specific, mechanism-based application scenario for cancer immunotherapy research. The patent literature (e.g., US11103511B2) provides structural guidance for designing and procuring substituted indolo[2,1-b]quinazolines as potential immune checkpoint modulators [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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